1-(2,2-Difluoroethyl)-5-ethynylpyrazole
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Overview
Description
The compound “1-(2,2-Difluoroethyl)-5-ethynylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 2,2-difluoroethyl and ethynyl groups attached to the pyrazole ring could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be influenced by the electronegativity of the fluorine atoms and the geometry of the pyrazole ring .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the electron-withdrawing fluorine atoms and the potential for the ethynyl group to participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by factors such as its molecular structure, the electronegativity of the fluorine atoms, and the geometry of the pyrazole ring .Scientific Research Applications
Synthesis and Biological Evaluation in Medicinal Chemistry : The synthesis and evaluation of 1,5-diarylpyrazole derivatives, including compounds related to 1-(2,2-Difluoroethyl)-5-ethynylpyrazole, have been significant in the development of cyclooxygenase-2 (COX-2) inhibitors. These compounds are valuable in medicinal chemistry, particularly for their potential application in treating conditions like arthritis (Penning et al., 1997).
Heterocyclic Acetylene Derivatives : Research on 1-methyl-5-ethynyl- and 1-methyl-3-ethynylpyrazole, which are closely related to this compound, has contributed to the understanding of heterocyclic acetylene derivatives. These studies are important for the development of new compounds with potential applications in various fields, including pharmacology and agriculture (Shvartsberg et al., 1969).
Design of Anti-Inflammatory Agents : The design of novel compounds that act as dual inhibitors of cyclooxygenases and 5-lipoxygenase, which includes derivatives of this compound, has been a significant area of research. These compounds have shown promising anti-inflammatory activities, making them potential candidates for drug development (Chowdhury et al., 2009).
Phosphorescence and Photoluminescence Studies : Studies involving heteroleptic Ir(III) metal complexes, including those bearing pyrazole ligands related to this compound, have been significant in achieving high-efficiency, room-temperature blue phosphorescence. Such research is crucial for the development of new materials for optoelectronic applications (Yang et al., 2005).
Fungicidal and Insecticidal Activities : The synthesis of pyrazoline derivatives, including those related to this compound, has shown potential in agricultural chemistry. These compounds have been evaluated for their fungicidal and insecticidal activities, contributing to the discovery of new lead compounds in pest control (Zhao et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-ethynylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-2-6-3-4-10-11(6)5-7(8)9/h1,3-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWAHEOVXCWWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NN1CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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